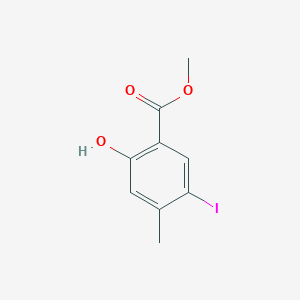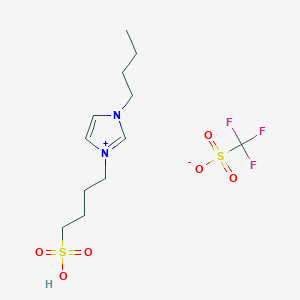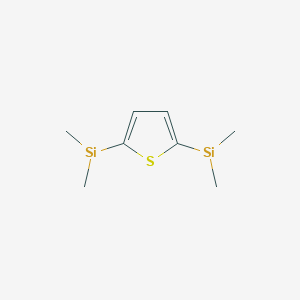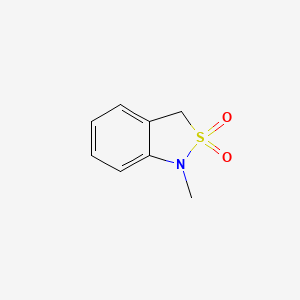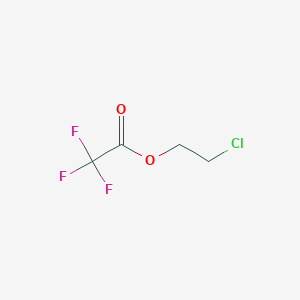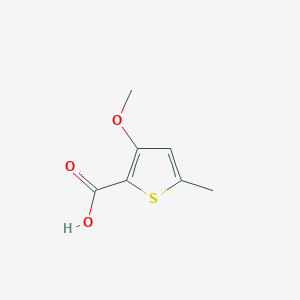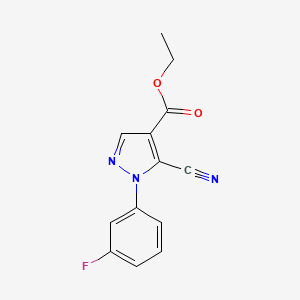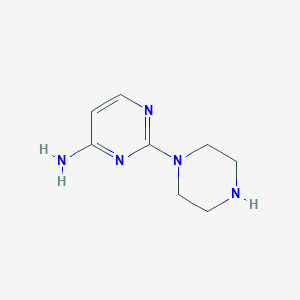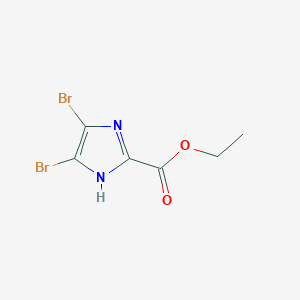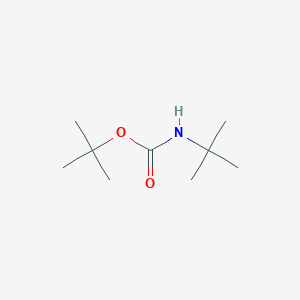
N-TERT-BUTILCARBAMATO DE TERT-BUTILO
Descripción general
Descripción
TERT-BUTYL N-TERT-BUTYLCARBAMATE, also known as tert-Butyl carbamate, is an organic compound with the molecular formula C5H11NO2. It is a white to slightly yellow crystalline solid that is soluble in methylene chloride, chloroform, and alcohols. This compound is commonly used in organic synthesis, particularly as a protecting group for amines in the synthesis of various organic molecules .
Aplicaciones Científicas De Investigación
TERT-BUTYL N-TERT-BUTYLCARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Used in the development of drugs and drug intermediates.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mecanismo De Acción
Target of Action
TERT-BUTYL N-TERT-BUTYLCARBAMATE, also known as tert-Butyl tert-butylcarbamate or Carbamic acid, N-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, is primarily used in the synthesis of N-Boc-protected anilines . The primary target of this compound is the amine group in anilines .
Mode of Action
The compound acts as a protecting group for amines during chemical reactions . It prevents unwanted reactions at the amine group, allowing other parts of the molecule to react selectively .
Biochemical Pathways
The compound is involved in the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides . This reaction is a key step in the synthesis of N-Boc-protected anilines .
Result of Action
The result of the compound’s action is the formation of N-Boc-protected anilines . These protected anilines can then be used in further chemical reactions .
Action Environment
The action of TERT-BUTYL N-TERT-BUTYLCARBAMATE is influenced by various environmental factors. For example, the palladium-catalyzed cross-coupling reaction occurs in the presence of a base in a 1,4-dioxane solvent . The reaction conditions, including temperature and pH, can also affect the efficacy and stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TERT-BUTYL N-TERT-BUTYLCARBAMATE can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with phosgene, followed by the addition of ammonia or an amine. Another method involves the reaction of tert-butyl isocyanate with an alcohol or phenol .
Industrial Production Methods
In industrial settings, TERT-BUTYL N-TERT-BUTYLCARBAMATE is often produced by the reaction of di-tert-butyl dicarbonate with ammonia or an amine. This method is preferred due to its high yield and relatively mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL N-TERT-BUTYLCARBAMATE undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, it can hydrolyze to form tert-butyl alcohol and carbon dioxide.
Oxidation: It can be oxidized to form tert-butyl carbamate derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted carbamates.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include tert-butyl alcohol, carbon dioxide, and various substituted carbamates .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl carbamate
- tert-Butyl carbazate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
TERT-BUTYL N-TERT-BUTYLCARBAMATE is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for amines in various synthetic applications. Its bulky tert-butyl group provides steric hindrance, which enhances its stability compared to other carbamates .
Propiedades
IUPAC Name |
tert-butyl N-tert-butylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(2,3)10-7(11)12-9(4,5)6/h1-6H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDJQJAIHCVQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552235 | |
| Record name | tert-Butyl tert-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71872-03-2 | |
| Record name | tert-Butyl tert-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


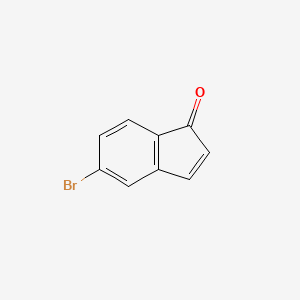
![1H-Pyrrole, 1-[2-(trifluoromethyl)phenyl]-](/img/structure/B1611031.png)
![1-[3-(Perfluorooctyl)propyl]-3,1-benzoxazine-2,4(1H)-dione](/img/structure/B1611033.png)

